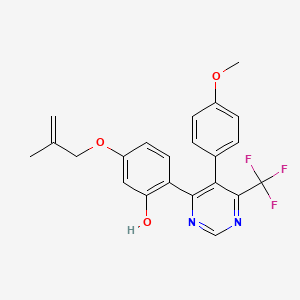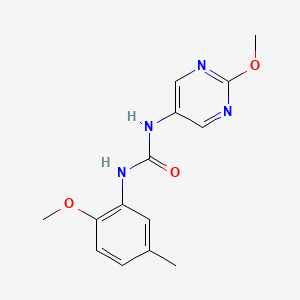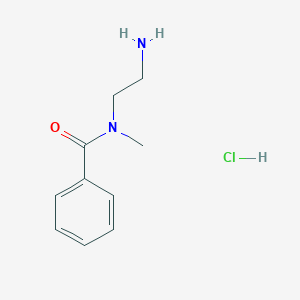
4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorinated compounds, like “4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride”, are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and improve their performance .
Synthesis Analysis
The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . Enzymatic synthesis methods, including the direct formation of the C-F bond by fluorinase, are considered effective and promising .Molecular Structure Analysis
The structure of fluorinated compounds is crucial to their function. For instance, the loop structure of fluorinase is key to forming the C-F bond .Chemical Reactions Analysis
Fluorinated compounds undergo various chemical reactions. For example, enzymatic pathways are used for the synthesis of fluorinated compounds .Scientific Research Applications
Quantum Chemical and Molecular Dynamics Simulation Studies : This compound has been studied in the context of corrosion inhibition performances on iron metal. Density functional theory calculations and molecular dynamics simulations were performed to predict the corrosion inhibition performances of thiazole derivatives, including 2-amino-4-(4-fluorophenyl)-thiazole, against corrosion of iron metal. These studies provide insights into the binding energies on the Fe(110) surface and investigate the strength of interactions between the metal surface and thiazole derivatives, contributing to the understanding of corrosion inhibition mechanisms (Kaya et al., 2016).
Synthesis and Biological Activity of Thiazole Derivatives : Thiazole derivatives, including those related to 4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride, have been synthesized and evaluated for their biological activities. For instance, the synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, which were screened for their antimicrobial and cytotoxic activity against human cancer cell lines, demonstrates the versatility of thiazole compounds in medicinal chemistry (Kumbhare et al., 2014).
Corrosion Inhibition by Halogen-substituted Thiazole Derivatives : A study on the inhibitory effects of halogen-substituted thiazole derivatives on mild steel corrosion in sulfuric acid at high temperatures revealed that these compounds, including 2-amino-4-(4-fluorophenyl)-thiazole, can effectively inhibit corrosion. The investigation covered electrochemical measurements, adsorption behaviors, and computational studies to understand the inhibition mechanisms and the influence of halogen substitution on their effectiveness (Gong et al., 2019).
Future Directions
The future development of fluorinated compounds is promising. They are used in imaging, medicine, materials science, and more . The research progress of enzymatic synthesis of fluorinated compounds is being summarized, and the significance of enzymatic methods for the synthesis of fluorinated compounds is being understood .
properties
IUPAC Name |
4-(fluoromethyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2S.ClH/c5-1-3-2-8-4(6)7-3;/h2H,1H2,(H2,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXZTPAWUNUZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2629845.png)

![Ethyl 2-[2-(4-fluorophenyl)sulfonylacetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2629847.png)



![Spiro[2,3-dihydrothiochromene-4,2'-oxirane]](/img/structure/B2629857.png)



![4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine](/img/structure/B2629861.png)
![ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2629863.png)